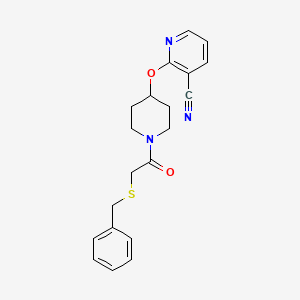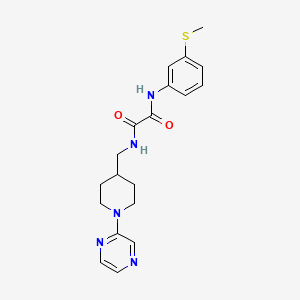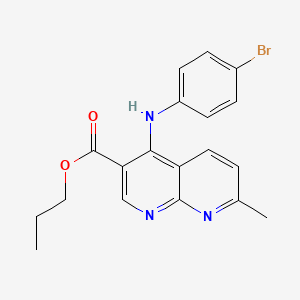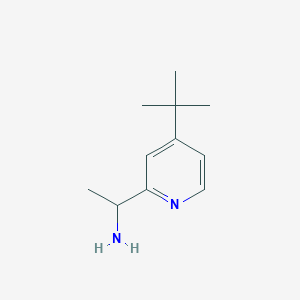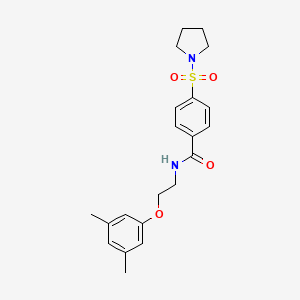
N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical entity that may be related to various derivatives and analogs studied for their potential applications in different fields such as medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, structural analysis, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of antipyrine derivatives involves the condensation of benzamide with other substituents, which could be analogous to the synthesis of the compound . Similarly, the preparation of pyrrolidine derivatives, as seen in the synthesis of TKS159, involves careful selection of starting materials and reaction conditions to achieve the desired configuration .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the molecular sheets of antipyrine derivatives are primarily formed by hydrogen bonds, and their stabilization is dominated by electrostatic energy contributions . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamide also provide insights into the conformational aspects that could be relevant for the compound .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their behavior under various conditions. For instance, the pyrolysis of N-(1,5-dimethyl-2-pyrryl)methyl benzamide leads to the formation of pyrrole derivatives, indicating the potential for thermal decomposition or transformation under high-temperature conditions . The suppression of cell growth by 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide in a Chinese hamster ovary cell culture suggests that the compound may also interact with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic and analytical techniques. For example, the spectroscopic analysis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate provides information on its non-linear optical properties, which could be relevant for the design of materials with specific optical applications . The characterization of polymorphs of TKS159 through X-ray powder diffractometry and thermal analysis highlights the importance of polymorphism in the physical properties of such compounds .
科学的研究の応用
Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Synthesis
Khashi, Davoodnia, and Chamani (2014) demonstrated the DMAP-catalyzed synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the efficiency of solvent-free conditions. This research contributes to the development of novel compounds with potential pharmacological applications (Khashi, Davoodnia, & Chamani, 2014).
Polymer Synthesis and Characterization
Kretschmer, Bauer, Hessen, and Kempe (2010) explored the yttrium-catalyzed polymerization of ethylene, resulting in aluminum-terminated polyethylene that can be oxidized to long-chain alcohols. This work underlines the potential for creating diverse polymer chemistries with terminal functionalities (Kretschmer et al., 2010).
Metal-Organic Frameworks (MOFs)
Sun et al. (2012) reported on the synthesis, structure, thermostability, and luminescence studies of carboxylate-assisted ethylamide metal–organic frameworks. This research is significant for the development of new materials with potential applications in gas storage, separation, and luminescent materials (Sun et al., 2012).
Pharmacological Activity of Pyrrolidine Derivatives
Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and evaluated their biological activities, highlighting compounds with significant antiradical and anti-inflammatory activities. This study contributes to the search for new therapeutic agents with improved efficacy and safety profiles (Zykova et al., 2016).
Improving Monoclonal Antibody Production
Aki, Katsumata, Kakihara, Nonaka, and Fujiwara (2021) identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery is crucial for improving the efficiency and quality of monoclonal antibody production, a key area in biopharmaceutical manufacturing (Aki et al., 2021).
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-13-17(2)15-19(14-16)27-12-9-22-21(24)18-5-7-20(8-6-18)28(25,26)23-10-3-4-11-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKQVOLBSADCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
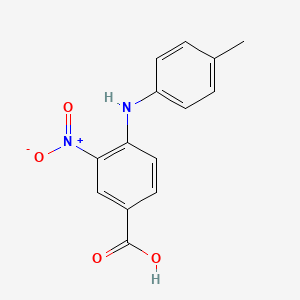
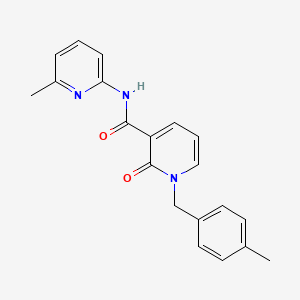
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
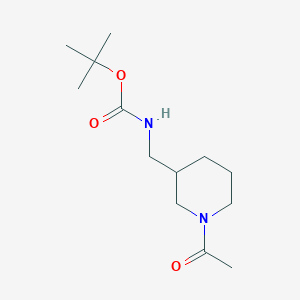
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
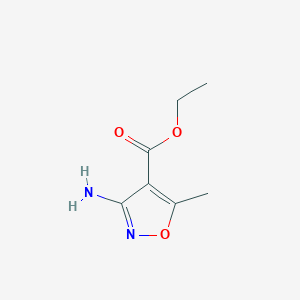
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)
